Ethyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate

Description

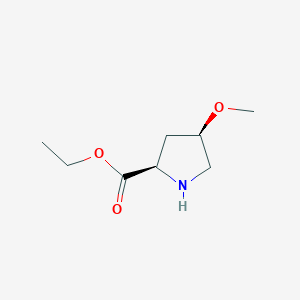

Ethyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate is a chiral pyrrolidine derivative characterized by a five-membered nitrogen-containing ring with a methoxy (-OCH₃) group at the 4-position and an ethyl ester (-COOCH₂CH₃) at the 2-position. Its stereochemistry, defined by the (2R,4R) configuration, is critical for its interactions in asymmetric synthesis and pharmaceutical applications.

Properties

IUPAC Name |

ethyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-3-12-8(10)7-4-6(11-2)5-9-7/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBNCHOEDJWSEU-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CN1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1C[C@H](CN1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-4-methoxypyrrolidine and ethyl chloroformate.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the esterification process.

Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize impurities. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the pyrrolidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

Ethyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.

Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methoxy and ester groups influences its binding affinity and selectivity. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations:

Ring Size and Stereochemistry :

- The pyrrolidine core (5-membered) in the target compound offers conformational rigidity compared to the piperidine (6-membered) analog, influencing binding affinity in drug-receptor interactions .

- The (2R,4R) configuration ensures enantioselectivity, critical for applications like asymmetric catalysis .

Substituent Effects :

- Methoxy (-OCH₃) : Electron-donating nature enhances solubility in polar solvents and stabilizes intermediates via resonance effects. Contrasts with methyl (-CH₃) in piperidine derivatives, which increases lipophilicity .

- Ethyl Ester (-COOCH₂CH₃) : Offers slower hydrolysis rates compared to methyl esters, improving stability in prolonged reactions .

Functional Group Comparisons: Hydroxyl (-OH): In (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate, this group enables hydrogen bonding but requires protection during synthesis, unlike the stable methoxy group . Nitrophenoxy (-NO₂C₆H₄O-): Introduces strong electron-withdrawing effects, useful in photoactive or explosive precursors .

Complex Derivatives (EP 4374877 A2) :

- Pyrrolo[1,2-b]pyridazine analogs with halogenated aryl groups (e.g., 2,3-difluorophenyl) demonstrate enhanced bioactivity, underscoring the importance of substituent diversity in drug design .

Biological Activity

Ethyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, synthesis, and applications in various fields.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with a methoxy group at the 4-position and an ethyl ester at the 2-position. Its molecular formula is . The specific stereochemistry at the 2 and 4 positions contributes to its interactions with biological targets.

The biological activity of this compound primarily involves its role as an enzyme inhibitor or modulator. The methoxy and ester functional groups enhance its binding affinity to specific molecular targets, influencing various biochemical pathways. For instance, it has been shown to interact with amino acid transporters, potentially modulating their activity and affecting cellular metabolism.

In Vitro Studies

- Enzyme Inhibition : this compound has demonstrated inhibitory effects on various enzymes involved in metabolic pathways. For example, it has been tested against sodium-dependent neutral amino acid transporters (ASCT2), showing significant inhibition with an IC50 value in the low micromolar range .

- Cell Proliferation Assays : In studies involving cancer cell lines such as MCF-7 and MDA-MB-231, the compound exhibited dose-dependent inhibition of cell viability, suggesting potential anti-cancer properties .

- Anti-inflammatory Activity : Preliminary research indicates that derivatives of this compound may reduce levels of pro-inflammatory cytokines in models of inflammatory diseases, suggesting a therapeutic potential in conditions like ulcerative colitis.

Comparative Analysis

The biological activity of this compound can be compared to similar compounds:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate | 10 | ASCT2 Inhibitor |

| Ethyl (2R,4R)-5-(biphenyl)-4-amino-2-methylpentanoate | 5 | Enzyme Modulator |

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with -4-methoxypyrrolidine and ethyl chloroformate.

- Reaction Conditions : The reaction is conducted under basic conditions using triethylamine to facilitate esterification.

- Purification : The resulting product is purified via column chromatography to achieve high purity.

Case Studies

- Cancer Research : A study evaluated the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell proliferation rates compared to control groups, supporting its potential as an anti-cancer agent .

- Inflammatory Disease Models : In models simulating ulcerative colitis, treatment with this compound led to reduced colon damage and lower levels of inflammatory markers such as TNF-alpha and IL-6.

Q & A

Q. What are the key synthetic methodologies for Ethyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate?

- Methodological Answer : The compound is synthesized via stereoselective methoxylation of a pyrrolidine precursor. For example, (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid can be methylated using methyl iodide under basic conditions, followed by esterification with ethanol in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) . Alternative routes involve chiral resolution of racemic mixtures using enzymatic catalysis or chiral chromatography . Confirmation of stereochemical integrity requires techniques such as chiral HPLC or X-ray crystallography.

Q. How is the stereochemistry and structural conformation of this compound validated?

- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. For instance, the pyrrolidine ring adopts an envelope conformation, with dihedral angles between the carboxyl group, methoxy substituent, and ring plane measured at ~59.5° and 62.0°, respectively . NMR spectroscopy (e.g., H, C, and NOESY) complements crystallographic data by identifying coupling constants and spatial proximities between hydrogens, ensuring correct stereochemical assignment .

Advanced Research Questions

Q. How can stereochemical purity be maintained during large-scale synthesis?

- Methodological Answer : Stereochemical control requires optimized reaction conditions (e.g., low temperature, inert atmosphere) and chiral auxiliaries. For example, tert-butoxycarbonyl (Boc) protection of the pyrrolidine nitrogen prevents racemization during methoxylation and esterification steps . Post-synthesis, chiral stationary-phase HPLC (e.g., using amylose- or cellulose-based columns) verifies enantiopurity (>98%), with mobile phases adjusted to resolve diastereomers .

Q. How are crystallographic data contradictions resolved when refining the structure?

- Methodological Answer : Discrepancies between experimental (X-ray) and computational models are addressed using SHELXL refinement software. Key parameters include:

- Restraints : Bond lengths/angles are constrained to theoretical values.

- Hydrogen Bonding : Intermolecular O–H⋯O interactions (observed in crystal packing) guide refinement .

- Thermal Parameters : Anisotropic displacement parameters for non-hydrogen atoms improve model accuracy. Cross-validation with spectroscopic data (e.g., IR for functional groups) resolves ambiguities .

Q. What strategies mitigate challenges in isolating high-purity crystals for X-ray analysis?

- Methodological Answer :

- Solvent Screening : Use mixed solvents (e.g., ethanol/water) to optimize crystal growth.

- Seeding : Introduce microcrystals to induce controlled nucleation.

- Temperature Gradients : Slow cooling (0.1°C/min) promotes large, defect-free crystals.

Crystallization trials for related compounds show that hydrogen-bonding motifs (e.g., carboxyl⋯methoxy interactions) stabilize lattice formation, but impurities like residual solvents require rigorous washing with cold ether .

Data Analysis and Experimental Design

Q. How do researchers reconcile conflicting NMR and X-ray data for conformational analysis?

- Methodological Answer : NMR in solution may show dynamic puckering of the pyrrolidine ring, whereas X-ray provides a static solid-state conformation. To resolve discrepancies:

- Variable-Temperature NMR : Identifies conformational exchange (e.g., ring-flipping) by observing coalescence of proton signals at elevated temperatures.

- DFT Calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate the dominant solution-phase conformation .

Q. What experimental designs are critical for studying the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer :

- Protecting Group Strategy : Boc or Fmoc protection of the pyrrolidine nitrogen enables selective functionalization (e.g., coupling with boronic acids via Suzuki-Miyaura reactions) .

- Stability Studies : Monitor ester hydrolysis under physiological pH (e.g., phosphate buffer at pH 7.4) using LC-MS to assess suitability for prodrug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.